molecular formula C20H19N3O2S B1653898 N-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034621-69-5

N-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B1653898
CAS RN: 2034621-69-5
M. Wt: 365.5
InChI Key: BEOPZKSACKQFID-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MPTQ, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTQ is a member of the quinoline family of compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Enzyme Inhibition and Metabolic Regulation

Nicotinamide N-Methyltransferase Inhibition : Research has identified small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT), highlighting the development of compounds with significant activity ranges. These inhibitors, including quinolinium analogs, demonstrate potential for treating metabolic and chronic diseases by influencing NNMT activity, an enzyme involved in the N-methylation of nicotinamide and other xenobiotics. Computational docking studies have correlated ligand-enzyme interaction scores with inhibitory efficacy, aiding in the design of future NNMT inhibitors (Neelakantan et al., 2017).

Anticancer Activity

Antitumor Activities : Novel α-aminophosphonate derivatives with a 2-oxoquinoline structure were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines. These findings indicate the potential of quinoline-based compounds for developing new anticancer agents (Fang et al., 2016).

Drug Development and Therapeutic Applications

Selective Androgen Receptor Modulators : Tetrahydroquinoline derivatives have been evaluated as nonsteroidal selective androgen receptor modulators (SARMs), showing potential for treating conditions like osteoporosis. These compounds exhibit selective agonistic activity on the androgen receptor, indicating their utility in developing orally available drugs with favorable pharmacological profiles (Nagata et al., 2014).

Antifungal Properties

Quaternization and Antifungal Effects : The quaternization of nicotinamide and its derivatives, including modifications with bromoacetophenones, has been explored. These synthesized compounds demonstrated significant antifungal activities against various pathogens, suggesting their potential use in addressing fungal infections (Siber et al., 2019).

properties

IUPAC Name

N-(2-methylquinolin-4-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-11-18(15-5-2-3-7-17(15)22-13)23-19(24)16-6-4-9-21-20(16)25-14-8-10-26-12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOPZKSACKQFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=C(N=CC=C3)OC4CCSC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135668
Record name 3-Pyridinecarboxamide, N-(2-methyl-4-quinolinyl)-2-[(tetrahydro-3-thienyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

CAS RN

2034621-69-5
Record name 3-Pyridinecarboxamide, N-(2-methyl-4-quinolinyl)-2-[(tetrahydro-3-thienyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034621-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, N-(2-methyl-4-quinolinyl)-2-[(tetrahydro-3-thienyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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